3-(5-Formylpyridin-3-yl)benzoic acid
Overview
Description
“3-(5-Formylpyridin-3-yl)benzoic acid” is a hypothetical organic compound that would consist of a benzoic acid molecule substituted with a 5-formylpyridin-3-yl group . It would likely exhibit properties common to both benzoic acid and pyridine derivatives .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, it might be synthesized through a multi-step process involving the reaction of benzoic acid with appropriate reagents . The exact synthesis would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the conjugated system of the benzoic acid and pyridine rings . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
As a benzoic acid derivative, “this compound” would likely undergo reactions typical of carboxylic acids, such as esterification and reactions with bases . The pyridine ring could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be influenced by both the benzoic acid and pyridine components . These could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Solar Cell Applications
- A study by Zalas et al. (2012) explored the synthesis of new dendritic antenna-like polypyridine ligands, including derivatives of 3-(5-Formylpyridin-3-yl)benzoic acid. These compounds have potential applications in producing ruthenium dyes for dye-sensitized solar cells, demonstrating high efficiency and simple isolation processes Zalas, M., Gierczyk, B., Cegłowski, M., & Schroeder, G. (2012). Chemical Papers, 66, 733-740.
Fluorescent Chemosensors
- Emandi et al. (2018) reported on the synthesis of imidazole derivatives that act as reversible luminescent sensors for the detection of cyanide and mercury ions. This research highlights the application of this compound derivatives in environmental monitoring and safety Emandi, G., Flanagan, K. J., & Senge, M. (2018). Photochemical & Photobiological Sciences, 17, 1450-1461.
Metal-Assisted Electrocyclic Reactions
- Pal et al. (2000) investigated the reaction of this compound derivatives in a metal-assisted electrocyclic reaction, leading to the formation of cationic compounds. These findings contribute to the understanding of metal-organic frameworks and their potential applications Pal, P. K., Chowdhury, S., Drew, M., & Datta, D. (2000). New Journal of Chemistry, 24, 931-933.
Antimicrobial and Antifungal Applications
- Research by Rusnac et al. (2019) indicated that this compound derivatives can be used in the synthesis of compounds exhibiting antimicrobial and antifungal properties. This study expands the scope of medicinal chemistry and pharmaceutical applications Rusnac, R., Botnaru, M., Barba, N., Petrenko, P., Chumakov, Y., & Gulea, A. (2019).
Coordination Polymers and Photophysical Properties
- Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of this compound. These compounds demonstrated interesting photophysical properties, which could be harnessed for applications in materials science and optoelectronics Sivakumar, S., Reddy, M., Cowley, A., & Butorac, R. R. (2011). Inorganic Chemistry, 50, 4882-4891.
Mechanism of Action
Properties
IUPAC Name |
3-(5-formylpyridin-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-4-12(7-14-6-9)10-2-1-3-11(5-10)13(16)17/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHYUCMZVWTJLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.